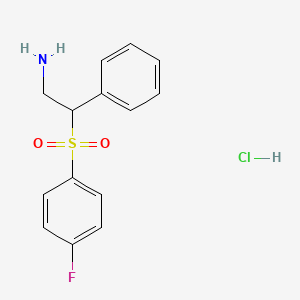![molecular formula C20H22N2O2S B7815219 1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7815219.png)
1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique combination of a spirocyclic framework with a thiophene moiety and a diazaspirodecane core makes it a promising candidate for various biological activities.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions.
Introduction of the Thiophene Moiety: The thiophene-3-carbonyl group can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Final Assembly: The final product is obtained by combining the spirocyclic core with the thiophene moiety under optimized reaction conditions.
Industrial production methods for this compound would likely involve scaling up these laboratory procedures, ensuring the reactions are efficient, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-ulcer activity, showing promise as a new class of anti-ulcer agents.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds, such as:
8-Benzyl-4-(dimethylamino)propyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: Investigated for its potential in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific combination of a thiophene moiety with a diazaspirodecane core, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
IUPAC Name |
1-benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-18-6-8-20(22(18)14-16-4-2-1-3-5-16)9-11-21(12-10-20)19(24)17-7-13-25-15-17/h1-5,7,13,15H,6,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIBIZVVXVIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CSC=C3)N(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride](/img/structure/B7815137.png)
![4-(4-Chlorophenyl)-6-[(3-hydroxypropyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815142.png)


![4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815155.png)
![1-[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7815157.png)

![3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one trihydrochloride](/img/structure/B7815164.png)

![5,5-Dioxidodibenzo[b,d]thien-3-ylamine](/img/structure/B7815179.png)

![3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815199.png)
![2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815204.png)
![3-[(2E)-2-(3-amino-5-imino-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815211.png)
